Endo-methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate
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Overview
Description
Endo-methyl 7-oxabicyclo[221]heptane-2-carboxylate is a bicyclic compound that belongs to the class of oxabicyclo compounds These compounds are characterized by their unique ring structure, which includes an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of endo-methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate typically involves the Diels-Alder reaction. This reaction is a cycloaddition process that forms a six-membered ring by reacting a diene with a dienophile. In this case, furan (the diene) reacts with an olefinic or acetylenic dienophile under controlled conditions to form the desired oxabicyclo compound. The reaction is usually carried out at elevated temperatures in an autoclave to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to produce large quantities of the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
Endo-methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons. Substitution reactions result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
Endo-methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic properties.
Industry: The compound is used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of endo-methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with molecular targets through its unique ring structure. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Endo-methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate can be compared with other similar compounds, such as:
7-Oxabicyclo[2.2.1]heptane: This compound lacks the methyl and carboxylate groups, making it less versatile in certain reactions.
7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylate: This compound has an additional carboxylate group, which can influence its reactivity and applications.
Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate: Similar to the endo-methyl variant but with different stereochemistry, affecting its interactions and properties.
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.
Biological Activity
Endo-methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate, also known as methyl endo-7-oxabicyclo[2.2.1]heptane-2-carboxylate, is a bicyclic compound with the molecular formula C8H12O3 and a molecular weight of 156.18 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Structural Characteristics
The structure of this compound features a unique bicyclic framework that is essential for its biological activity. The presence of the 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit are critical for its function as a protein phosphatase inhibitor, which has implications for various biochemical pathways and therapeutic applications .
The primary mechanism of action for this compound involves the inhibition of protein phosphatases, which are enzymes that play a crucial role in cellular signaling and regulation. By inhibiting these enzymes, the compound can modulate various signaling pathways that are important for cellular function and disease progression .
1. Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cells by disrupting normal cell signaling pathways .
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been reported to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
3. Neuroprotective Effects
In vivo studies suggest that this compound may have neuroprotective effects, potentially useful in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The compound appears to reduce oxidative stress and promote neuronal survival under toxic conditions.
Research Findings and Case Studies
Several studies have been conducted to explore the biological activities and therapeutic potential of this compound:
Synthesis and Applications
The synthesis of this compound typically involves Diels-Alder reactions with furans and olefinic dienophiles, making it accessible for further chemical modifications . Its derivatives are being explored as potential therapeutic agents in pharmaceuticals, agricultural chemicals, and materials science due to their unique structural properties and biological activities .
Properties
Molecular Formula |
C8H12O3 |
---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
methyl (1S,2S,4R)-7-oxabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C8H12O3/c1-10-8(9)6-4-5-2-3-7(6)11-5/h5-7H,2-4H2,1H3/t5-,6+,7+/m1/s1 |
InChI Key |
UYMKMUZNHJKUQB-VQVTYTSYSA-N |
Isomeric SMILES |
COC(=O)[C@H]1C[C@H]2CC[C@@H]1O2 |
Canonical SMILES |
COC(=O)C1CC2CCC1O2 |
Origin of Product |
United States |
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